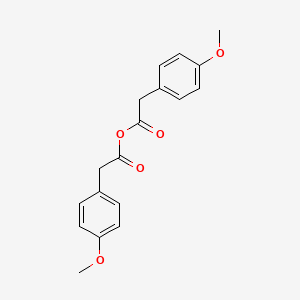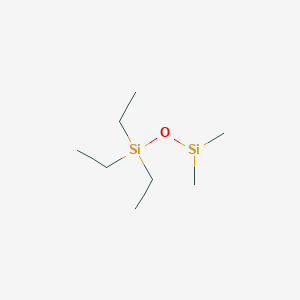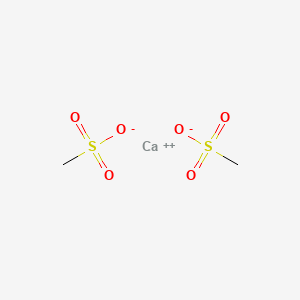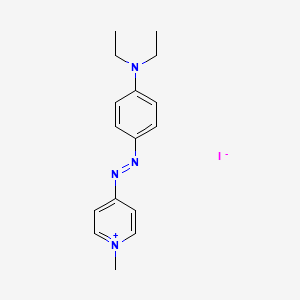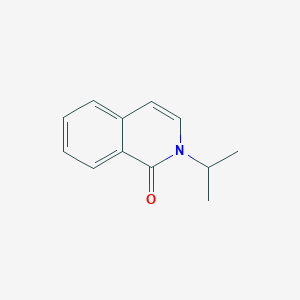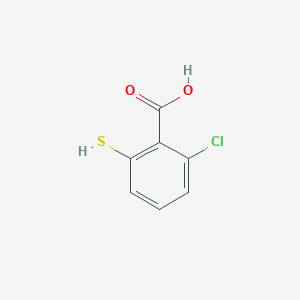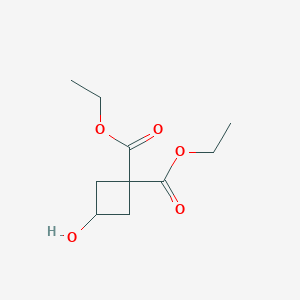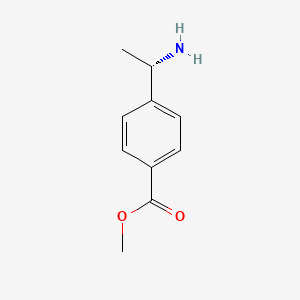
(S)-Methyl 4-(1-aminoethyl)benzoate
Descripción general
Descripción
(S)-Methyl 4-(1-aminoethyl)benzoate, or (S)-Mephenytoin, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the widely-used anticonvulsant drug mephenytoin, and has been studied extensively for its potential therapeutic and pharmacological effects.
Aplicaciones Científicas De Investigación
1. Plant Biology and Ecology
(S)-Methyl 4-(1-aminoethyl)benzoate, a derivative of methyl benzoate, plays a significant role in the ecology of plant-pollinator interactions. In snapdragon flowers, methyl benzoate is the most abundant scent compound, synthesized and emitted from petals, attracting pollinators like bumblebees. This emission is rhythmically aligned with pollinator activity, peaking during the day. The biosynthesis of methyl benzoate in plants is regulated by enzymes and genes, such as BAMT (benzoic acid carboxyl methyl transferase), which undergo developmental regulation (Dudareva et al., 2000).
2. Chemical Synthesis and Characterization
(S)-Methyl 4-(1-aminoethyl)benzoate and its derivatives are subjects of interest in synthetic chemistry. Research has been conducted on the synthesis and characterization of various methyl benzoate derivatives, including those involving specific isotopic labeling for scientific research. These compounds are often used as precursors or intermediates in the synthesis of more complex chemical structures (Taylor et al., 1996), (Mohamad et al., 2017).
3. Microbiology and Biodegradation
In the field of microbiology, research on (S)-Methyl 4-(1-aminoethyl)benzoate derivatives contributes to understanding the degradation pathways of aromatic compounds. For instance, studies on Pseudomonas putida have revealed how this bacterium metabolizes benzoate and related compounds through various enzymatic pathways, highlighting the ecological and biotechnological implications of these processes (Cowles et al., 2000).
4. Polymer Science and Materials Chemistry
In polymer science, methyl benzoate derivatives are used in the synthesis of various polymeric materials. These compounds can act as monomers or intermediates in creating polymers with specific properties, such as hyperbranched aromatic polyamides. The characterization and properties of these polymers have significant implications in materials science and engineering (Yang et al., 1999).
5. Biochemistry and Enzymology
In biochemistry, the inhibitory effects of methyl benzoate derivatives on enzymes like Paraoxonase 1 (PON1) have been studied. These studies contribute to understanding how these compounds interact with biological systems at the molecular level, with implications for both human health and the development of new therapeutic agents (Korkmaz et al., 2022).
6. Photochemistry and Photopolymerization
Methyl benzoate derivatives are also explored in the field of photochemistry, particularly inthe context of photopolymerization. These compounds can act as photoinitiators or as part of novel photoiniferter systems, which are crucial for initiating and controlling polymerization processes under UV irradiation. This area of research has potential applications in the development of new materials and coatings (Guillaneuf et al., 2010).
7. Pharmacology and Drug Development
Although specific to (S)-Methyl 4-(1-aminoethyl)benzoate, research on similar methyl benzoate derivatives has been instrumental in drug development. These studies focus on the synthesis of potential drug intermediates and their biological evaluation, such as monoamine oxidase inhibition. This research is significant for developing new therapeutic agents for conditions like depression and other neurological disorders (Ahmad et al., 2018).
Propiedades
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGLHLLQZGWPT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590819 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-(1-aminoethyl)benzoate | |
CAS RN |
222714-37-6 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




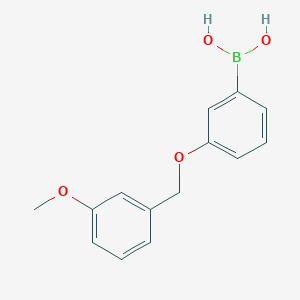
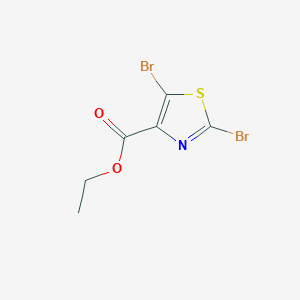

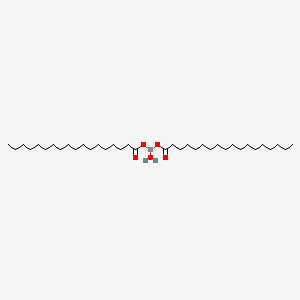
![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)

